Cas no 1520747-34-5 (1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol)
1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 1520747-34-5
- CS-0355933
- 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol
- EN300-800052
- 1-(Tert-butyl)-1h-imidazo[4,5-c]pyridine-2-thiol
- AKOS017848532
- 1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol
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- Inchi: 1S/C10H13N3S/c1-10(2,3)13-8-4-5-11-6-7(8)12-9(13)14/h4-6H,1-3H3,(H,12,14)
- InChI Key: XYXQLLNARXPPAE-UHFFFAOYSA-N
- SMILES: S=C1NC2C=NC=CC=2N1C(C)(C)C
Computed Properties
- Exact Mass: 207.08301860g/mol
- Monoisotopic Mass: 207.08301860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 60.2Ų
1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-800052-1.0g |
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1520747-34-5 | 95% | 1.0g |
$842.0 | 2024-05-21 | |
| Enamine | EN300-800052-0.05g |
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1520747-34-5 | 95% | 0.05g |
$707.0 | 2024-05-21 | |
| Enamine | EN300-800052-0.1g |
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1520747-34-5 | 95% | 0.1g |
$741.0 | 2024-05-21 | |
| Enamine | EN300-800052-0.25g |
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1520747-34-5 | 95% | 0.25g |
$774.0 | 2024-05-21 | |
| Enamine | EN300-800052-0.5g |
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1520747-34-5 | 95% | 0.5g |
$809.0 | 2024-05-21 | |
| Enamine | EN300-800052-2.5g |
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1520747-34-5 | 95% | 2.5g |
$1650.0 | 2024-05-21 | |
| Enamine | EN300-800052-5.0g |
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1520747-34-5 | 95% | 5.0g |
$2443.0 | 2024-05-21 | |
| Enamine | EN300-800052-10.0g |
1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol |
1520747-34-5 | 95% | 10.0g |
$3622.0 | 2024-05-21 |
1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 1-tert-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol
1-Tert-Butyl-1H-Imidazo[4,5-C]Pyridine-2-Thiol: A Comprehensive Overview
1-Tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS No. 1520747-34-5) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of imidazopyridines, which are heterocyclic aromatic compounds with unique electronic properties and structural versatility. The presence of the tert-butyl group and the thiol (-SH) functional group introduces additional complexity and functionality to the molecule, making it a subject of interest for both academic and industrial research.
The imidazo[4,5-c]pyridine core of this compound is a bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This arrangement imparts aromaticity and conjugation, which are key factors in determining the compound's electronic properties. The tert-butyl substituent at position 1 provides steric bulk, which can influence the molecule's solubility, stability, and interactions with other molecules. Meanwhile, the thiol group at position 2 introduces nucleophilic and coordinating properties, making it potentially useful in various chemical reactions and applications.
Recent studies have highlighted the potential of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol in the development of advanced materials. For instance, researchers have explored its use as a building block for constructing two-dimensional (2D) materials and coordination polymers. The thiol group's ability to form disulfide bonds or coordinate with metal ions makes it particularly valuable in these applications. Additionally, the compound's aromaticity and electron-rich nature make it a promising candidate for use in organic electronics, such as in field-effect transistors (FETs) and light-emitting diodes (LEDs).
In the pharmaceutical industry, 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol has shown potential as a lead compound for drug discovery. Its structural features allow for diverse interactions with biological targets, including proteins and nucleic acids. Recent research has focused on its role as a modulator of ion channels and its ability to inhibit enzymes involved in various disease pathways. The thiol group's reactivity also opens up possibilities for bioconjugation, enabling the development of targeted drug delivery systems.
The synthesis of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves multi-step organic reactions that require precise control over regioselectivity and stereochemistry. Common approaches include cyclization reactions involving appropriate precursors followed by functionalization to introduce the tert-butyl and thiol groups. Researchers have also explored green chemistry methods to enhance the sustainability of these syntheses.
From an environmental perspective, understanding the fate and behavior of 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that its persistence in aquatic environments depends on factors such as pH levels and microbial activity. Efforts are ongoing to develop biodegradation pathways that could mitigate any adverse effects associated with its release into the environment.
In conclusion, 1-tert-butyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS No. 1520747-34-5) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool for advancing materials science, pharmacology, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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